

An In-depth Technical Guide to 3,5-Dibromo-2-fluoropyridine

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Compound of Interest

Compound Name: 3,5-Dibromo-2-fluoropyridine

Cat. No.: B1340105

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CAS Number: 473596-07-5

This technical guide provides a comprehensive overview of **3,5-Dibromo-2-fluoropyridine**, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, outlines a plausible synthetic route, discusses its reactivity and potential applications, and provides essential safety information.

Chemical and Physical Properties

3,5-Dibromo-2-fluoropyridine is a polysubstituted aromatic heterocycle. Its structure, featuring two bromine atoms and a fluorine atom on a pyridine ring, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the halogen substituents and the pyridine nitrogen atom significantly influences the molecule's reactivity.

Table 1: General and Physicochemical Properties of **3,5-Dibromo-2-fluoropyridine**

Property	Value	Source
CAS Number	473596-07-5	[1][2]
Molecular Formula	C ₅ H ₂ Br ₂ FN	[3][4]
Molecular Weight	254.88 g/mol	[2]
IUPAC Name	3,5-dibromo-2-fluoropyridine	[1]
Synonyms	2-Fluoro-3,5-dibromopyridine, Pyridine, 3,5-dibromo-2-fluoro-	[2]
Appearance	White to Yellow Solid	[1]
Purity	≥95%	[1]
Storage Temperature	Refrigerator (2-8 °C)	[1]
Predicted XlogP	2.7	[4]

Note: Experimental data for properties such as melting point, boiling point, and density are not consistently available in the public domain. Properties are often predicted or inferred from structurally related compounds.

Synthesis of 3,5-Dibromo-2-fluoropyridine

While a specific, detailed experimental protocol for the synthesis of **3,5-Dibromo-2-fluoropyridine** is not widely published, a plausible and commonly employed method for the preparation of fluoropyridines is through a modified Balz-Schiemann reaction. This involves the diazotization of an aminopyridine precursor followed by fluorination. A potential synthetic pathway starting from 2-amino-3,5-dibromopyridine is outlined below. The precursor, 2-amino-3,5-dibromopyridine, can be synthesized from the bromination of 2-aminopyridine.[5]

Experimental Protocol: Synthesis of 2-Amino-3,5-dibromopyridine (Precursor)

A general procedure for the bromination of 2-aminopyridine involves its reaction with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile.[5]

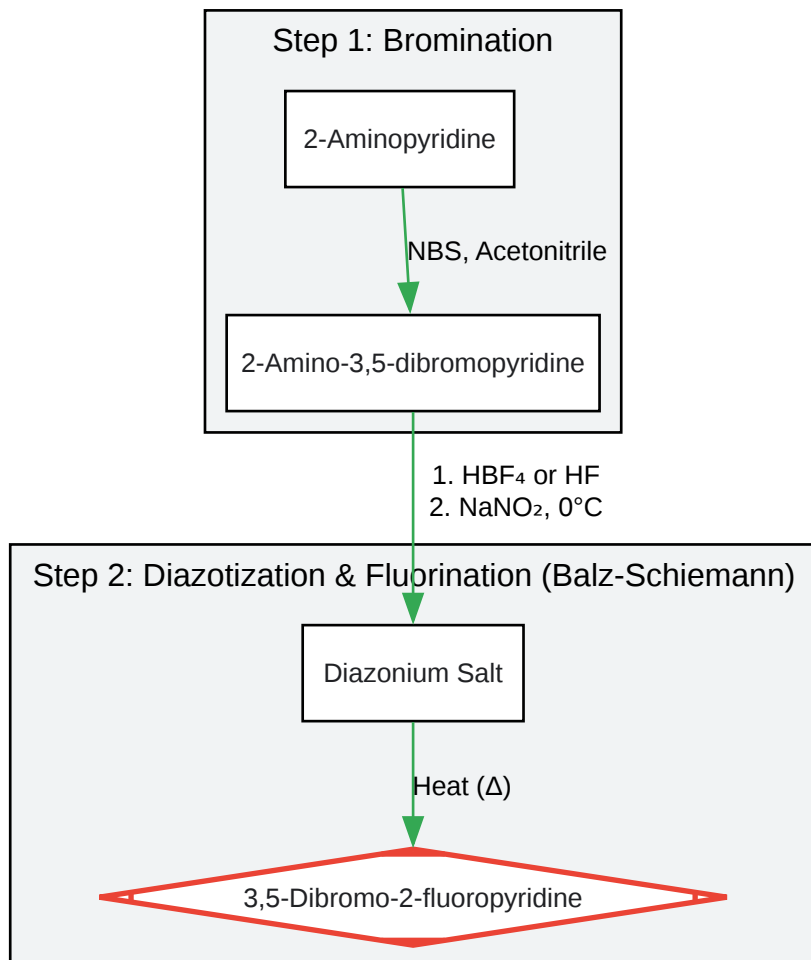
The reaction often yields a mixture of mono- and di-brominated products, from which the desired 2-amino-3,5-dibromopyridine can be isolated and purified.

Experimental Protocol: Diazotization and Fluorination

The synthesis of fluoropyridines from aminopyridines can be achieved via a diazotization reaction followed by decomposition of the resulting diazonium salt in the presence of a fluoride source.^[6]^[7]

- **Diazotization:** 2-Amino-3,5-dibromopyridine is dissolved in an anhydrous hydrogen fluoride (HF) solution or another suitable acid like HBF₄. The solution is cooled to a low temperature (typically -78 °C to 0 °C).
- A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled solution while maintaining the low temperature. This generates the in situ diazonium salt.
- **Fluorination:** The reaction mixture is then gently warmed, allowing the diazonium salt to decompose, releasing nitrogen gas and forming the 2-fluoro-3,5-dibromopyridine product.
- **Work-up and Purification:** The reaction is quenched with a base (e.g., saturated sodium bicarbonate solution) to neutralize the acid. The aqueous mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure **3,5-Dibromo-2-fluoropyridine**.

Plausible Synthesis of 3,5-Dibromo-2-fluoropyridine

[Click to download full resolution via product page](#)Plausible synthesis route for **3,5-Dibromo-2-fluoropyridine**.

Reactivity and Applications in Drug Development and Materials Science

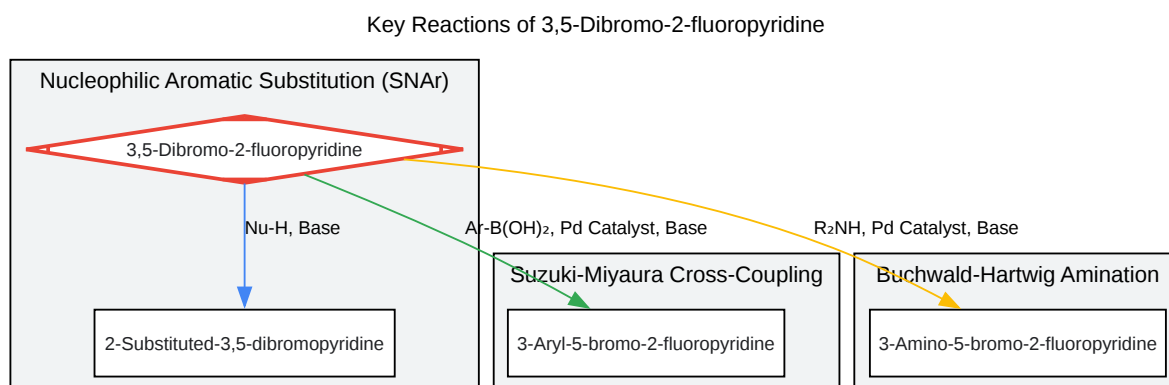
The unique arrangement of halogen atoms in **3,5-Dibromo-2-fluoropyridine** provides multiple reactive sites, making it a valuable intermediate in organic synthesis.

Reactivity

- **Nucleophilic Aromatic Substitution (S_NAr):** The fluorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing effects of the pyridine nitrogen

and the bromine atoms. This allows for the selective introduction of various nucleophiles (e.g., amines, alcohols, thiols) at this position. The reactivity of halogens in S_NAr reactions on pyridine rings generally follows the order F > Cl > Br > I.[8]

- **Palladium-Catalyzed Cross-Coupling Reactions:** The bromine atoms at the 3- and 5-positions are excellent handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular scaffolds. It is possible to achieve selective coupling at one of the bromine positions by carefully controlling the reaction conditions.



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Representative reactivity of **3,5-Dibromo-2-fluoropyridine**.

Applications

Fluorinated pyridines are crucial building blocks in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and modulate the pK_a of the pyridine nitrogen, thereby improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[9]

While specific examples detailing the use of **3,5-Dibromo-2-fluoropyridine** are not abundant in the literature, its structural motifs are found in various biologically active compounds. It

serves as a versatile scaffold for the synthesis of inhibitors for enzymes and receptors implicated in a range of diseases, including cancer, inflammation, and infectious diseases.

In materials science, the electron-deficient nature of the fluoropyridine ring makes it a desirable component in the design of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).

Safety and Handling

3,5-Dibromo-2-fluoropyridine is a chemical that should be handled with appropriate safety precautions by trained personnel in a well-ventilated laboratory setting.

Table 2: Hazard and Precautionary Statements

Category	Statement Code	Statement
Hazard	H302	Harmful if swallowed.
H315	Causes skin irritation.	Avoid breathing dust/fume/gas/mist/vapours/spray.
H319	Causes serious eye irritation.	
H335	May cause respiratory irritation.	
Precautionary	P261	
P301+P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	
P302+P352	IF ON SKIN: Wash with plenty of soap and water.	
P304+P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Source: Sigma-Aldrich[1]

Handling Recommendations:

- Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
- Use in a chemical fume hood to avoid inhalation of dust or vapors.

- Avoid contact with skin, eyes, and clothing.
- Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator.[1]

First Aid Measures:

- If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
- If Inhaled: Move person to fresh air. Call a poison center or doctor if you feel unwell.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

This guide is intended for informational purposes for a scientific audience and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer.

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